molecular formula C18H14F3NO2 B1466074 Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate CAS No. 871927-70-7

Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate

Cat. No.: B1466074
CAS No.: 871927-70-7
M. Wt: 333.3 g/mol
InChI Key: WMWNIKZSOPKDNG-UHFFFAOYSA-N
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Description

Trifluoromethyl group containing compounds are widely used in the pharmaceutical and agrochemical industries . They are often part of the structure of various drugs and pesticides .


Molecular Structure Analysis

The molecular structure of compounds containing a trifluoromethyl group can be analyzed using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . These methods can help determine the theoretical characterization, spectroscopic, and electronic properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl group containing compounds can be complex and varied. For example, in the synthesis of fluazifop, a key intermediate, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), can be obtained in good yield via a simple one-step reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl group containing compounds can be determined using various methods. For example, the density, boiling point, and pKa can be predicted .

Scientific Research Applications

Chemical Synthesis and Analysis

Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate and its derivatives have been studied for their chemical synthesis properties. Research by (Clayton, Black, & Harper, 2008) explored the mechanisms of cyclisation of indolo oxime ethers, forming compounds like ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates. This work sheds light on the electronic requirements and the effect of removing the ester functionality in these reactions. Additionally, (Boy & Guernon, 2005) examined the precursor role of ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate in forming ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, providing insights into Michael-like addition strategies in chemical synthesis.

Structural Studies and Molecular Interactions

Structural studies and analysis of molecular interactions are another area of interest. For example, (Achutha et al., 2017) synthesized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and conducted single-crystal X-ray diffraction studies to understand its crystal structure and molecular stability. Their research highlighted the importance of intramolecular hydrogen bonds and π … π interactions in stabilizing molecular structures.

Pharmacological Investigations

In the field of pharmacology, research like that conducted by (Gokulan et al., 2012) focused on synthesizing new derivatives of this compound for potential analgesic and anti-inflammatory applications. Such studies contribute to understanding how modifications in chemical structures can influence pharmacological properties.

Molecular Synthesis and Characterization

In molecular synthesis and characterization, research by (Pete, Parlagh, & Tőke, 2003) on the synthesis of ethyl 5-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids reveals the utility of these compounds as intermediates in chemical syntheses.

Crystallographic and Spectral Analysis

Further studies like (Geetha et al., 2017) involve crystallographic and spectral analysis of ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno[3′,4′:2,3]indolizino[8,7-b]indole-15-carboxylate, an indole derivative, to understand the nature of molecular interactions in such compounds.

Safety and Hazards

The safety and hazards associated with handling trifluoromethyl group containing compounds can vary depending on the specific compound. For example, some compounds are classified as hazardous under the Hazardous Products Regulations and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research on trifluoromethyl group containing compounds are promising. Given their wide range of applications in the pharmaceutical and agrochemical industries, it is expected that many novel applications of these compounds will be discovered in the future .

Properties

IUPAC Name

ethyl 5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c1-2-24-17(23)16-10-13-9-12(5-8-15(13)22-16)11-3-6-14(7-4-11)18(19,20)21/h3-10,22H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWNIKZSOPKDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726293
Record name Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871927-70-7
Record name Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromoindole-2-carboxylic acid ethyl ester (4.22 g, 16 mmol), 4-trifluoromethylphenylboronic acid (4.50 g, 24 mmol), K3PO4 (11.7 g, 55 mmol), Pd(OAc)2 (176 mg, 0.78 mmol), tri-o-tolylphosphine (478 mg, 1.6 mmol), EtOH (20 mL) and toluene (90 mL) was stirred under argon for 20 min at rt, heated at 100° C. for 2 h, cooled and poured into NaHCO3 (aq, sat). The mixture was extracted with EtOAc and the combined extracts were washed with H2O and brine, dried (Na2SO4), concentrated and purified by chromatography to give the sub-title compound. Yield 3.91 g (75%).
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
478 mg
Type
reactant
Reaction Step One
Quantity
176 mg
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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